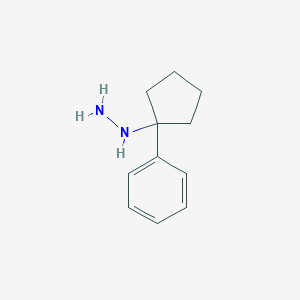
(1-Phenylcyclopentyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Phenylcyclopentyl)hydrazine is an organic compound characterized by a cyclopentyl ring substituted with a phenyl group and a hydrazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-Phenylcyclopentyl)hydrazine typically involves the reaction of cyclopentanone with phenylhydrazine under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is subsequently reduced to yield the desired hydrazine derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions: (1-Phenylcyclopentyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other nitrogen-containing derivatives.
Reduction: Reduction reactions can convert the hydrazine moiety to amines or other reduced forms.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, forming new C-N bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include azines, amines, and substituted hydrazine derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(1-Phenylcyclopentyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It finds applications in the synthesis of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of (1-Phenylcyclopentyl)hydrazine involves its interaction with various molecular targets. The hydrazine moiety can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of specific enzymes or the modification of cellular pathways. This interaction can result in various biological effects, including antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Phenylhydrazine: Similar in structure but lacks the cyclopentyl ring.
Cyclopentylamine: Contains the cyclopentyl ring but lacks the hydrazine moiety.
Hydrazine: The simplest hydrazine derivative, lacking both the phenyl and cyclopentyl groups.
Uniqueness: (1-Phenylcyclopentyl)hydrazine is unique due to the combination of the phenyl and cyclopentyl groups with the hydrazine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C11H16N2 |
|---|---|
Molekulargewicht |
176.26 g/mol |
IUPAC-Name |
(1-phenylcyclopentyl)hydrazine |
InChI |
InChI=1S/C11H16N2/c12-13-11(8-4-5-9-11)10-6-2-1-3-7-10/h1-3,6-7,13H,4-5,8-9,12H2 |
InChI-Schlüssel |
OCAWIYIFLVSCNE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)(C2=CC=CC=C2)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(Dimethylamino)benzo[d]thiazole-2-carbaldehyde](/img/structure/B13480173.png)
![6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinolin]-1'-one](/img/structure/B13480177.png)
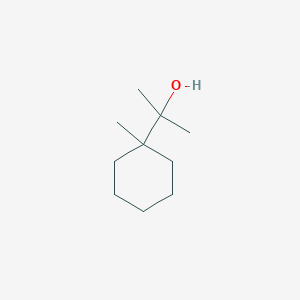
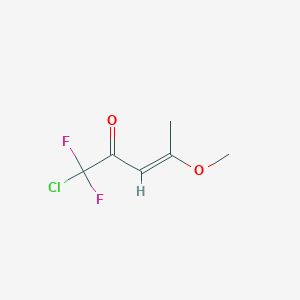
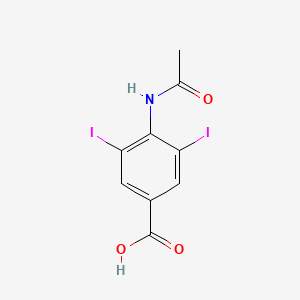
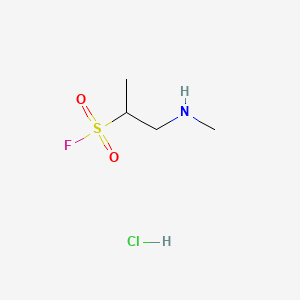


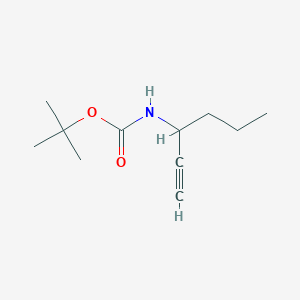

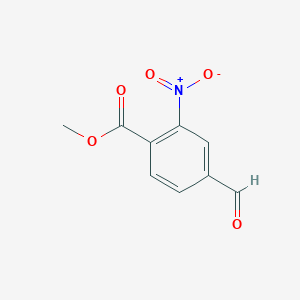


![5-Aminospiro[2.3]hexane-1-carboxylic acid](/img/structure/B13480258.png)
